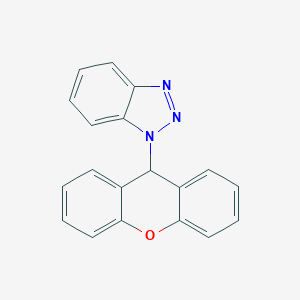![molecular formula C22H17ClN2O2 B417044 4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B417044.png)
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethyl-phenyl group, and a benzooxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzooxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzamide moiety can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl-Phenyl Group: This step often involves Friedel-Crafts alkylation, where an ethyl group is introduced to the phenyl ring using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzooxazoles.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-ethyl-N-phenyl-benzamide
- 4-Chloro-N-(2,4-dichloro-phenyl)-benzamide
- 4-Chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
Uniqueness
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzooxazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H17ClN2O2 |
|---|---|
Peso molecular |
376.8g/mol |
Nombre IUPAC |
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-14-3-5-16(6-4-14)22-25-19-13-18(11-12-20(19)27-22)24-21(26)15-7-9-17(23)10-8-15/h3-13H,2H2,1H3,(H,24,26) |
Clave InChI |
PSANVAJEVASZQB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Heptyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B416964.png)

![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-methylbenzoate](/img/structure/B416968.png)
![4-{2-[4-Anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 4-chlorobenzoate](/img/structure/B416970.png)
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B416974.png)

![2-Bromo-6-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4-nitrophenol](/img/structure/B416976.png)
![2-({[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416980.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-[(2-hydroxy-3-methoxybenzylidene)amino]phenol](/img/structure/B416981.png)
![2-(3-bromophenyl)-N-[3-(2-chlorophenyl)-2-propenylidene]-1,3-benzoxazol-5-amine](/img/structure/B416982.png)
![2-(5-Ethyl-1,3-benzoxazol-2-yl)-4-[(3-{3-nitrophenyl}-2-propenylidene)amino]phenol](/img/structure/B416983.png)
